3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H22N8O2S2 and its molecular weight is 422.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Access and Derivative Development
The synthesis and characterization of new purine derivatives, including those incorporating thiadiazole and piperazine moieties, have been detailed. These compounds are synthesized through various chemical reactions, elucidated by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, to explore their potential biological activities and applications (Gobouri, 2020).
Potential Biological Activities
Studies have investigated the biological activities of purine derivatives, focusing on their pharmacological potential. For example, the cardioprotective activity of certain 1,3,4-thiadiazole derivatives has been evaluated in vitro, demonstrating moderate to high effects in protecting cardiovascular tissue (Drapak et al., 2019). These findings suggest the utility of these compounds in developing new therapeutic agents.
Antimicrobial and Antifungal Applications
Compounds containing the thiadiazole and piperazine frameworks have shown antimicrobial and antifungal activities. For instance, certain 1,3,4-thiadiazole amide derivatives have demonstrated inhibitory effects against specific bacterial strains and fungal infections, highlighting their potential as novel antimicrobial agents (Xia, 2015).
Chemical Reactions and Mechanisms
Research into the chemical reactions and mechanisms of purine and its derivatives has provided insights into novel synthetic pathways and the formation of complex molecules. These studies have led to the discovery of new compounds with potential applications in various fields of chemistry and pharmacology (Khaliullin et al., 2014).
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O2S2/c1-10-19-20-16(28-10)27-9-8-24-11-12(22(3)15(26)18-13(11)25)17-14(24)23-6-4-21(2)5-7-23/h4-9H2,1-3H3,(H,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIZDIJWBBZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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